Hydrophilicity Profile: LogP and tPSA Comparison with Triethylene Glycol Analog
m-PEG4-CH2-alcohol exhibits a calculated LogP of -0.7 and a topological polar surface area (tPSA) of 57.2 Ų, indicating high hydrophilicity relative to shorter-chain PEG analogs [1]. In comparison, triethylene glycol monomethyl ether (PEG3 analog) lacks the additional ethylene glycol unit and correspondingly has a lower molecular weight (208.25 vs. 222.28), with differences in hydrophilic character that affect aqueous solubility and cell permeability characteristics . The PEG4 chain provides an additional hydrogen bond acceptor site (5 HBA vs. fewer in shorter analogs), contributing to enhanced water miscibility [2].
| Evidence Dimension | Hydrophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -0.7, tPSA = 57.2 Ų |
| Comparator Or Baseline | Triethylene glycol monomethyl ether (PEG3 analog); molecular weight 208.25 |
| Quantified Difference | LogP difference not directly reported for comparator; molecular weight increase of 14.03 g/mol (one ethylene glycol unit difference) |
| Conditions | Calculated physicochemical parameters; standard prediction models |
Why This Matters
Lower LogP values correlate with increased aqueous solubility, which is critical for PROTAC formulation and minimizing non-specific hydrophobic aggregation in biological assays.
- [1] InvivoChem. m-PEG4-(CH2)3-alcohol Product Page. LogP and tPSA Data. CAS 145526-76-7. View Source
- [2] InvivoChem. m-PEG4-(CH2)3-alcohol Product Page. Hydrogen Bond Donor/Acceptor Count. CAS 145526-76-7. View Source
